1-ethyl-4-iodo-1H-imidazole
Description
1-Ethyl-4-iodo-1H-imidazole (C₅H₇IN₂) is a halogenated imidazole derivative characterized by an ethyl group at the N1 position and an iodine atom at the C4 position of the imidazole ring. It is synthesized via alkylation and iodination reactions, as demonstrated by its preparation through chromatography (silica gel, CH₂Cl₂–EtOH 98:2), yielding a 68% isolated product . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 1.45 (t, J = 7.3 Hz, 3H, CH₂CH₃), 3.98 (q, J = 7.3 Hz, 2H, NCH₂), 7.01 (d, J = 1.3 Hz, 1H, H5), 7.38 (d, J = 1.3 Hz, 1H, H2) .
- ¹³C NMR (CDCl₃): δ 16.1 (CH₂CH₃), 42.2 (NCH₂), 81.6 (C4-I), 124.0 (C5), 138.1 (C2) .
This compound serves as a key intermediate in cross-coupling reactions, such as in the synthesis of pyrazole derivatives targeting human dihydroorotate dehydrogenase (DHODH) inhibitors .
Properties
CAS No. |
918643-51-3 |
|---|---|
Molecular Formula |
C5H7IN2 |
Molecular Weight |
222 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The iodination proceeds via electrophilic aromatic substitution, where iodine () is activated by an oxidizing agent such as hydrogen peroxide () or sodium hypochlorite (). These agents generate the electrophilic iodine species (), which substitutes the hydrogen at the 4-position of the imidazole ring. A typical procedure involves:
-
Dissolving 1-ethylimidazole in a polar aprotic solvent (e.g., tetrahydrofuran, THF).
-
Adding and (30%) at 0–25°C.
Key Parameters:
Yield and Scalability
Pilot-scale trials using in THF report yields of 70–85%, with purity >95% after recrystallization. Industrial adaptations employ continuous flow reactors to maintain optimal temperature and stoichiometry, achieving throughputs of >1 kg/day.
Alkylation Followed by Iodination
For laboratories lacking access to 1-ethylimidazole, a two-step synthesis starting from imidazole is practical.
Step 1: Synthesis of 1-Ethylimidazole
1-Ethylimidazole is prepared via -alkylation of imidazole using ethyl iodide () or ethyl bromide () in the presence of a base:
Conditions:
Step 2: Iodination at the 4-Position
The iodination follows the same protocol as Section 1.1, with yields marginally lower (65–75%) due to competing -iodination.
Industrial Production Methods
Large-scale synthesis prioritizes cost efficiency and minimal waste. Patent CN112321512A details a scalable iodination process adaptable to this compound:
Continuous Flow Iodination
Catalytic Enhancements
Copper(I) iodide () catalyzes regioselective iodination, reducing consumption by 20%.
Purification Techniques
Crude this compound requires rigorous purification to remove residual iodine and byproducts.
Recrystallization
Column Chromatography
-
Stationary Phase: Silica gel (60–120 mesh).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Direct Iodination | 70–85 | 95–99 | High | 12–15 |
| Alkylation + Iodination | 60–75 | 90–95 | Moderate | 18–22 |
| Continuous Flow | 90–95 | >99 | Very High | 8–10 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the C4 position serves as an excellent leaving group, enabling diverse substitution reactions.
Key Mechanistic Insights :
-
Aminocarbonylation proceeds via oxidative addition of Mo(CO)₆ to the C–I bond, followed by CO insertion and nucleophilic attack.
-
Deiodination involves a radical pathway initiated by sulfite ions, selectively removing iodine without altering the ethyl group .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions for constructing complex heterocycles.
Optimized Conditions :
-
Reactions typically occur at 80–100°C with 2–5 mol% catalyst loading.
-
Yields range from 60% to 92%, depending on steric and electronic effects of coupling partners .
Reductive Transformations
Controlled reduction enables selective modification of the imidazole ring.
| Reduction Type | Reagents | Conditions | Outcome | Citations |
|---|---|---|---|---|
| Iodine Removal | NaBH₄, ethanol | 25°C, 12 hrs | 1-Ethyl-1H-imidazole | |
| Ring Hydrogenation | H₂, Pd/C (10 wt%) | 50 psi, MeOH, 6 hrs | Partially saturated imidazoline |
Notable Observations :
-
NaBH₄-mediated reduction preserves the ethyl group but requires anhydrous conditions to avoid side reactions .
-
Catalytic hydrogenation selectively reduces the imidazole ring only under high-pressure conditions .
Mechanistic and Kinetic Studies
Recent advances highlight the role of halogen bonding in directing reactivity:
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-4-iodo-1H-imidazole serves as a versatile building block in the synthesis of various biologically active compounds. Its structural features allow for modifications that enhance pharmacological properties.
Antitumor Activity
Recent studies have highlighted the potential of imidazole derivatives, including this compound, in cancer treatment. A study evaluated several imidazole derivatives for their antitumor activity and found that modifications to the imidazole ring significantly influenced their potency against cancer cell lines. For instance, derivatives exhibited enhanced selectivity towards tumor cells compared to normal cells, indicating their potential as novel antitumor agents .
Table 1: Antitumor Activity of Imidazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4f | A549 (Lung) | 5.2 | 23 |
| HCT116 (Colon) | 4.7 | 46 | |
| L-02 (Normal) | 120 | - |
Synthesis of Bioactive Molecules
The compound is utilized as an iodinating agent in the synthesis of other heterocyclic compounds. Its role in coupling reactions allows for the formation of complex structures that are vital in drug development.
Synthesis Methodologies
Research has demonstrated effective methods for synthesizing substituted imidazoles using iodine as a catalyst. These methodologies are environmentally friendly and scalable, making them suitable for industrial applications . The ability to create diverse imidazole derivatives with desirable properties is crucial for developing new therapeutics.
Table 2: Synthesis Methods for Imidazole Derivatives
| Methodology | Key Features |
|---|---|
| Iodine-Catalyzed Synthesis | Environmentally benign, high yield |
| One-Pot Reactions | Simple operational steps |
| Coupling Reactions | Versatile applications in drug design |
Fluorescent Probes in Biochemical Research
The fluorescence properties of imidazole derivatives make them suitable for use as probes in biological imaging. The incorporation of lysosome-targeting groups allows these compounds to be utilized in live-cell imaging studies, providing insights into cellular processes .
Case Study: Imaging Applications
A study developed fluorescent imidazole derivatives that successfully tracked lysosomes in live cells, demonstrating their utility in cellular biology research. This application highlights the dual functionality of this compound as both a synthetic intermediate and a tool for biological investigation .
Mechanism of Action
The mechanism of action of 1-ethyl-4-iodo-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethyl group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Reactivity and Functional Group Influence
- Iodo vs. Nitro Groups : The iodine atom in this compound enables participation in Ullmann or Suzuki-Miyaura coupling reactions, critical for constructing biaryl systems . In contrast, nitro-substituted analogs (e.g., 1-ethyl-2-methyl-4-nitro-1H-imidazole) exhibit electron-withdrawing effects, reducing the ring's basicity and favoring electrophilic substitution at deactivated positions .
- Steric Effects : The trityl group in 4-iodo-1-tritylimidazole introduces steric hindrance, limiting reactivity but enhancing stability during protective-group strategies .
Stability and Handling Considerations
- Iodo Derivatives : Light-sensitive; storage under inert atmospheres recommended to prevent dehalogenation .
- Nitro Derivatives: Potential thermal instability; avoid high temperatures during purification .
- Trityl Derivatives : High molecular weight increases crystallinity but complicates solubility in polar solvents .
Biological Activity
1-Ethyl-4-iodo-1H-imidazole is a heterocyclic compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered interest due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 918643-51-3 |
| Molecular Formula | C5H7IN2 |
| Molecular Weight | 222 g/mol |
| Purity | ≥95% |
The presence of an ethyl group and an iodine atom in the structure of this compound imparts unique chemical reactivity and biological properties. The iodine atom can participate in halogen bonding, enhancing the compound's binding affinity to biological targets.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing signal transduction pathways within cells.
These mechanisms contribute to its broad range of biological effects, including antibacterial, antifungal, and antitumor activities .
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains. The zone of inhibition for different bacterial species was measured using standard diffusion methods.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 22 |
| Bacillus subtilis | 19 |
These results suggest that this compound possesses potent antibacterial activity similar to established antibiotics .
Antitumor Activity
The antitumor potential of this compound has been evaluated in various cancer cell lines. A study reported that this compound induced apoptosis in HeLa cells by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2). The apoptosis rate was significantly higher than that induced by conventional chemotherapeutics like 5-fluorouracil (5-FU):
| Treatment | Apoptosis Rate (%) |
|---|---|
| Control | 39.6 |
| 5-FU | 68.2 |
| 1-Ethyl-4-Iodo-Imidazole | 75.0 |
This data indicates that this compound could serve as a promising candidate for developing new antitumor agents .
Anti-inflammatory Activity
Imidazole derivatives are also known for their anti-inflammatory effects. Studies have shown that compounds similar to this compound can inhibit inflammatory mediators and reduce edema in animal models. This property is particularly relevant in treating chronic inflammatory diseases .
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound serves multiple roles in medicinal chemistry:
- Drug Development : It acts as a scaffold for synthesizing novel pharmaceuticals targeting various diseases.
- Biological Studies : Researchers utilize this compound to explore enzyme interactions and receptor dynamics.
- Material Science : Its unique properties make it valuable in developing advanced materials and catalysts .
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-4-iodo-1H-imidazole, and how can reaction conditions be optimized to minimize side products?
Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or metal-catalyzed iodination. For example:
- Nucleophilic substitution : React 1-ethyl-4-chloro-1H-imidazole with NaI in a polar aprotic solvent (e.g., DMF) under reflux. Monitor progress using TLC or LC-MS to optimize reaction time and temperature .
- Catalytic iodination : Use CuI or Pd catalysts in the presence of an iodide source (e.g., KI) under inert atmosphere. Control temperature (60–80°C) to avoid dehalogenation byproducts .
Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?
Methodological Answer: Use the SHELX software suite (e.g., SHELXL) for refinement. Key steps:
- Input initial coordinates from X-ray diffraction data.
- Apply restraints for bond lengths and angles, particularly around the iodine atom due to its high electron density.
- Validate thermal displacement parameters (ADPs) using the Mercury software to visualize voids or disordered regions .
- Cross-check hydrogen bonding and π-π stacking interactions with IsoStar databases to ensure geometric plausibility .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
- Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Simulate transition states for Suzuki-Miyaura or Ullmann couplings, focusing on iodine’s leaving-group propensity.
- Validate predictions experimentally by comparing computed activation energies with kinetic data from model reactions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?
Methodological Answer:
- Dynamic NMR (DNMR) : Use variable-temperature ¹H NMR to detect conformational exchange broadening. For example, ethyl group rotation may cause splitting discrepancies .
- 2D NMR (COSY, NOESY) : Assign coupling constants and confirm spatial proximity of protons.
- X-ray crystallography : Resolve ambiguities by correlating solid-state structures with solution-phase data .
Q. How can the biological activity of this compound be systematically evaluated against related imidazole derivatives?
Methodological Answer:
- In-silico docking : Use AutoDock Vina to screen against target proteins (e.g., cytochrome P450 enzymes) and compare binding affinities with non-iodinated analogs .
- In-vitro assays : Perform cytotoxicity (MTT assay) and enzyme inhibition studies (IC₅₀ determination) under standardized conditions (pH 7.4, 37°C).
- ADMET analysis : Predict pharmacokinetic properties (e.g., logP, bioavailability) using SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
